molecular formula C8H5ClN4O4S B13207963 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

Cat. No.: B13207963
M. Wt: 288.67 g/mol
InChI Key: BMUWASDFWIWQRI-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride (C₈H₅ClN₄O₄S, MW 288.67 g/mol) is a sulfonyl chloride derivative featuring a 1,2,3-triazole core substituted with a 3-nitrophenyl group and a sulfonyl chloride moiety. This compound is synthesized via the reaction of a 3-nitrophenyl-substituted triazole with chlorosulfonic acid, leveraging the high reactivity of sulfonyl chlorides for nucleophilic substitutions . Its structure combines electron-withdrawing (nitro and sulfonyl chloride) groups, enhancing electrophilicity and making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C8H5ClN4O4S

Molecular Weight

288.67 g/mol

IUPAC Name

1-(3-nitrophenyl)triazole-4-sulfonyl chloride

InChI

InChI=1S/C8H5ClN4O4S/c9-18(16,17)8-5-12(11-10-8)6-2-1-3-7(4-6)13(14)15/h1-5H

InChI Key

BMUWASDFWIWQRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=N2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to form the 1,2,3-triazole ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration of a phenyl ring, which involves the reaction of benzene with nitric acid (HNO3) and sulfuric acid (H2SO4) to form nitrobenzene.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the triazole derivative with chlorosulfonic acid (HSO3Cl) to form the sulfonyl chloride group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2).

    Oxidation Reactions: The triazole ring can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent used.

Common reagents and conditions for these reactions include:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols; conditions include the use of a base like triethylamine (Et3N) and solvents like dichloromethane (DCM).

    Reduction: Reagents like H2/Pd-C or SnCl2; conditions include the use of solvents like ethanol or methanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2); conditions include the use of solvents like water or acetic acid.

Scientific Research Applications

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl chloride group.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride involves its ability to react with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or modifying protein function. The nitrophenyl group may also contribute to its biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Nitro Group (3- or 4-position) : Maximizes electrophilicity, enabling reactions with weak nucleophiles (e.g., amines, alcohols) .
  • Chloro/Methyl/Methoxy Groups : Alter electronic and steric profiles, affecting reaction rates and selectivity. Chloro enhances stability, while methyl/methoxy reduce reactivity .
  • Fluorine : Balances electronic effects and improves bioavailability via hydrophobic interactions .

Triazole Isomerism and Reactivity

Comparisons with 1,2,4-triazole isomers reveal critical differences:

  • 1,2,3-Triazole Derivatives : Planar structure with three adjacent nitrogen atoms, enabling strong hydrogen bonding and π-π interactions. Sulfonyl chloride at position 4 maximizes electrophilicity .
  • 1,2,4-Triazole Derivatives : Altered nitrogen arrangement reduces ring aromaticity, decreasing stability but improving solubility in polar solvents .

Biological Activity

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a member of the triazole family, characterized by its unique structure that includes a nitrophenyl group and a sulfonyl chloride functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The compound's chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC8H5ClN4O4S
Molecular Weight288.67 g/mol
IUPAC Name1-(3-nitrophenyl)triazole-4-sulfonyl chloride
InChIInChI=1S/C8H5ClN4O4S/c9-18(16,17)8-5-12(11-10-8)6-2-1-3-7(4-6)13(14)15/h1-5H
InChI KeyBMUWASDFWIWQRI-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC(=C1)N+[O-])N2C=C(N=N2)S(=O)(=O)Cl

The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which is highly reactive and can form covalent bonds with nucleophiles in biological systems. This reactivity allows the compound to inhibit enzyme activity or modify protein functions, potentially leading to various biological effects.

Interaction with Biological Targets

The nitrophenyl moiety may enhance the compound's interaction with specific molecular targets, influencing its pharmacological profile. The compound has been studied for its ability to act as an enzyme inhibitor and a labeling agent for proteins.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological applications:

  • Enzyme Inhibition : Research has shown that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, triazole derivatives have been reported to inhibit aromatase activity, which is crucial in estrogen biosynthesis. The IC50 values for related compounds in inhibiting aromatase range from 0.07 to 11.6 µM .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies indicated that triazole derivatives can exhibit significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Some studies suggest that triazole compounds possess antimicrobial activity against various pathogens. For example, related triazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus .

Case Studies

Several case studies provide insight into the biological activity of this compound:

  • Case Study 1 : A study investigating the anticancer effects of triazole derivatives revealed that compounds with similar structures to this compound demonstrated significant growth inhibition in colon carcinoma cell lines through mechanisms involving DNA synthesis inhibition and apoptosis induction .
  • Case Study 2 : Another research effort focused on the synthesis and evaluation of triazole derivatives for their inhibitory effects on aromatase. The study found that certain derivatives exhibited potent inhibitory action with IC50 values significantly lower than those of control drugs .

Q & A

Q. How to validate conflicting NMR assignments for triazole protons?

  • Methodological Answer :
  • COSY/HSQC : Correlate ¹H-¹³C couplings to resolve overlapping peaks.
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm triazole N-environment shifts .

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